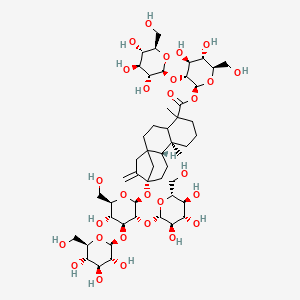

RebaudiosideD

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rebaudioside D is a natural non-caloric sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness, which is approximately 350 times sweeter than sucrose . Rebaudioside D has gained significant attention due to its zero-calorie content and pleasant taste profile, making it a popular alternative to traditional sugar.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rebaudioside D can be synthesized from Rebaudioside A through enzymatic glycosylation. The process involves the use of glycosyltransferase enzymes, such as UGT91D2, which catalyze the transfer of glucose molecules to Rebaudioside A, converting it into Rebaudioside D . The reaction typically occurs in a buffered solution at a pH of 8.0, with the presence of uridine diphosphate glucose and manganese chloride as cofactors .

Industrial Production Methods

Industrial production of Rebaudioside D often involves the use of recombinant microorganisms engineered to express the necessary glycosyltransferase enzymes. These microorganisms are incubated with a starting composition containing Rebaudioside A or stevioside, leading to the production of Rebaudioside D . The process is optimized for high yield and efficiency, with purification steps to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Rebaudioside D primarily undergoes glycosylation reactions, where glucose molecules are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved, resulting in the formation of simpler sugars and steviol .

Common Reagents and Conditions

The glycosylation reactions typically require glycosyltransferase enzymes, uridine diphosphate glucose, and manganese chloride. The reactions are carried out in buffered solutions at specific pH levels, usually around pH 8.0 .

Major Products Formed

The major product formed from the glycosylation of Rebaudioside A is Rebaudioside D. Hydrolysis reactions can lead to the formation of steviol and other simpler sugars .

Wissenschaftliche Forschungsanwendungen

Rebaudioside D has a wide range of scientific research applications:

Wirkmechanismus

Rebaudioside D exerts its sweetening effect by interacting with the sweet taste receptors on the tongueWhen Rebaudioside D binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, Rebaudioside D is not metabolized by the human body, which contributes to its zero-calorie property .

Vergleich Mit ähnlichen Verbindungen

Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Similar compounds include:

Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.

Rebaudioside A: Known for its high sweetness intensity but with a more pronounced bitter aftertaste compared to Rebaudioside D.

Rebaudioside M: A steviol glycoside with a sweetness profile similar to Rebaudioside D but with a different glycosylation pattern.

Rebaudioside D is unique due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for many applications .

Eigenschaften

Molekularformel |

C50H80O28 |

|---|---|

Molekulargewicht |

1129.2 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24?,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48?,49?,50+/m1/s1 |

InChI-Schlüssel |

RPYRMTHVSUWHSV-FXDZHNGDSA-N |

Isomerische SMILES |

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Kanonische SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)

![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)

![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)

![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)